molecular formula C13H17N3O2 B7648600 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol

Cat. No. B7648600
M. Wt: 247.29 g/mol
InChI Key: MWFDKTGFRNQKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol, also known as OXA or OXA-23, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. OXA belongs to the class of oxadiazole compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol involves the inhibition of bacterial cell wall synthesis. This compound binds to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the formation of peptidoglycan cross-links. This leads to the weakening of the cell wall and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. This compound has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for medical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol is its broad-spectrum activity against a wide range of bacterial strains. It has also been shown to be effective against antibiotic-resistant strains, making it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its relatively low potency compared to other antibiotics.

Future Directions

There are several future directions for research on 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol. One area of research is the development of new analogs of this compound with improved potency and activity against antibiotic-resistant bacteria. Another area of research is the investigation of the potential applications of this compound in other areas of medical research, such as cancer treatment and drug delivery.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in the development of new antibiotics. While there are limitations to its use, this compound remains a promising candidate for further research in the field of medical science.

Synthesis Methods

The synthesis of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol involves the reaction of 2-phenylethanol with 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with methylamine to obtain the final compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol has been extensively studied for its potential applications in medical research. One of the most significant areas of research is the development of new antibiotics to combat antibiotic-resistant bacteria. This compound has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics.

properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-12-15-16-13(18-12)8-14-11(9-17)10-6-4-3-5-7-10/h3-7,11,14,17H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFDKTGFRNQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CNC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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